molecular formula C20H24O3Si B6322497 9-Phenanthrenyltriethoxysilane CAS No. 21591-53-7

9-Phenanthrenyltriethoxysilane

Cat. No.: B6322497
CAS No.: 21591-53-7
M. Wt: 340.5 g/mol
InChI Key: WJJDBJYEDVQKGT-UHFFFAOYSA-N
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Description

9-Phenanthrenyltriethoxysilane ( 21591-53-7) is a high-purity organosilicon compound characterized by its unique hybrid structure, which integrates a rigid, planar phenanthrene aromatic system with a reactive triethoxysilane group . This structure affords the molecule its distinct properties and research applications. The angular, polycyclic aromatic hydrocarbon (PAH) phenanthrene moiety is responsible for the compound's potential photophysical characteristics, such as fluorescence and UV absorption, making it valuable in the development of advanced optical materials . The triethoxysilane group (-Si(OCH₂CH₃)₃) is the key to its functionality as a versatile coupling agent. This group undergoes hydrolysis in the presence of water and acid or base catalysts, forming reactive silanol groups . These silanols can then condense to form siloxane networks or, most importantly, covalently bond to hydroxylated surfaces like glass or metal oxides, creating stable organic-inorganic interfaces . This mechanism of action makes 9-Phenanthrenyltriethoxysilane an excellent tool for tailored surface modification and interfacial engineering in materials science. Its primary research value lies in its ability to anchor the robust, fluorescent phenanthrene system to surfaces, which can be exploited in creating specialized sensors, functionalized nanoparticles, and modified chromatographic phases. The compound is typically a colorless to light yellow liquid and should be stored in a sealed container in a dark, dry environment to maintain stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

triethoxy(phenanthren-9-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3Si/c1-4-21-24(22-5-2,23-6-3)20-15-16-11-7-8-12-17(16)18-13-9-10-14-19(18)20/h7-15H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJDBJYEDVQKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC2=CC=CC=C2C3=CC=CC=C31)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis begins with the hydrolysis of 9-phenanthrenyltriethoxysilane in acidic or basic aqueous media, followed by polycondensation to form siloxane bonds:

Si(OC2H5)3-Phenanthrene+H2OSi(OH)x(OC2H5)3x-Phenanthrene+C2H5OH\text{Si(OC}2\text{H}5\text{)}3\text{-Phenanthrene} + \text{H}2\text{O} \rightarrow \text{Si(OH)}x\text{(OC}2\text{H}5\text{)}{3-x}\text{-Phenanthrene} + \text{C}2\text{H}5\text{OH}

Subsequent condensation yields a network of Si–O–Si linkages. Source reports a 24-hour reaction at 45°C with a 2:1 molar ratio of water to ethoxy groups, while suggests broader parameters (50–150°C, 0.5–100 hours).

Table 1: Comparative Reaction Conditions

Parameter (General Case)
Temperature45°C50–150°C
Reaction Time24 hours0.5–100 hours
Water Ratio (per Si–OR)2:10.5–2:1
CatalystHCl (pH 2.5)Acid/Base (e.g., HNO₃, NaOH)

Solvent and Catalyst Selection

Polar aprotic solvents like methanol or ethanol are preferred to homogenize the hydrophobic phenanthrene group and hydrophilic silanol intermediates. Acidic catalysts (e.g., HCl) accelerate hydrolysis but may risk Si–C bond cleavage in phenanthrene derivatives. Base catalysts (e.g., triethylamine) enhance condensation rates but require strict moisture control to prevent premature gelation.

Reaction Optimization and Parameters

Byproduct Management

Ethanol, a hydrolysis byproduct, must be removed to shift equilibrium toward condensation. Source employs a two-stage oven treatment (70°C for 24 hours, then 110°C for 24 hours) to evaporate ethanol and water, yielding a brittle, yellowish solid. Patent recommends distillation under reduced pressure for large-scale synthesis.

Molecular Weight Control

The molecular weight (MwM_w) of the resultant polysilsesquioxane is governed by reaction time and catalyst concentration. For photoresist applications, MwM_w between 1,500–50,000 (GPC vs. polystyrene) ensures balanced solubility and film integrity. Exceeding 100,000 MwM_w reduces developer solubility, while sub-1,000 MwM_w materials exhibit poor coating adhesion.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H^{1}\text{H} NMR confirms ethoxy group consumption by monitoring methoxy (–OCH3_3) peaks at 3.5–4.0 ppm. Residual ethoxy content (3–19%) persists post-condensation, influenced by steric hindrance from the phenanthrene group. 29Si^{29}\text{Si} CP-MAS NMR identifies T1^1, T2^2, and T3^3 siloxane units, with consolidation increasing T3^3 crosslinking (Figure 1).

Table 2: NMR-Derived Structural Metrics

SampleT1^1 (%)T2^2 (%)T3^3 (%)Degree of Condensation
Pre-Consolidation45352060%
Post-Consolidation20404080%

Thermal Gravimetric Analysis (TGA)

TGA reveals a 5% mass loss at 200°C (residual solvent) and primary decomposition at 460°C due to Si–C bond cleavage. Post-consolidation materials exhibit a 50°C stability improvement, attributed to enhanced crosslinking.

Thermal Stability and Decomposition Pathways

Consolidated 9-phenanthrenyltriethoxysilane derivatives demonstrate a T95T_{95} (temperature at 5% mass loss) of 460°C in oxidative environments. Degradation proceeds via:

  • 300–400°C : Phenanthrene sublimes (confirmed by 1H^{1}\text{H} NMR of condensate).

  • 600–950°C : Si–O network breakdown, releasing CO2_2 and CO .

Chemical Reactions Analysis

Types of Reactions

9-Phenanthrenyltriethoxysilane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water or moisture is the primary reagent.

    Coupling Reactions: Other silanes or metal oxides are used as reagents.

Major Products Formed

Scientific Research Applications

9-Phenanthrenyltriethoxysilane has a wide range of applications in scientific research, including:

    Surface Modification: Used as a silane coupling agent to modify surfaces of materials like silica and alumina.

    Organic Synthesis: Participates in reactions involving both the aromatic core and silicon functionality.

    Materials Science: Used in the creation of surface primers and coatings.

Mechanism of Action

The mechanism of action of 9-Phenanthrenyltriethoxysilane involves the hydrolysis of its ethoxy groups to form silanol groups. These silanol groups can then react with other silanes or metal oxides to form strong covalent bonds. This property makes it valuable for surface modification and the creation of crosslinked networks.

Comparison with Similar Compounds

Phenyltrimethoxysilane (CAS N/A, )

  • Structure : Phenyl group + trimethoxysilane.
  • Key Differences :
    • Silane Substituents : Methoxy (OCH₃) vs. ethoxy (OCH₂CH₃) in 9-Phenanthrenyltriethoxysilane. Methoxy groups hydrolyze faster due to lower steric hindrance .
    • Aromatic System : Benzene (single ring) vs. phenanthrene (three fused rings). Phenanthrene’s extended conjugation enhances UV absorption and thermal stability .
  • Safety : Requires inert gas handling and protective equipment (gloves, face shields) due to moisture sensitivity .

((5-Hexylthiophen-2-yl)ethynyl)triisopropylsilane (9e, )

  • Structure : Thiophene-ethynyl group + triisopropylsilane.
  • Key Differences: Silane Type: Triisopropylsilane (bulkier, less reactive) vs. triethoxysilane (more reactive toward hydrolysis) . Linker: Ethynyl group enables π-conjugation, whereas 9-phenanthrenyl lacks this spacer. Synthesis: Gold-catalyzed coupling vs.

Phenylsilane (CAS 694-53-1, )

  • Structure : Phenyl group + SiH₃.
  • Key Differences :
    • Functionality : Si-H bonds are highly reactive (pyrophoric) vs. Si-OCH₂CH₃ bonds in 9-Phenanthrenyltriethoxysilane, which are hydrolytically stable until activated .
    • Applications : Phenylsilane is used in reducing reactions, whereas triethoxysilanes are employed as coupling agents .

Table 1: Properties of 9-Phenanthrenyltriethoxysilane and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Silane Group Aromatic Group Key Properties
9-Phenanthrenyltriethoxysilane* C₂₀H₂₈O₃Si ~344.5 Triethoxysilane Phenanthrene High thermal stability, UV-active
Phenyltrimethoxysilane C₉H₁₄O₃Si 198.29 Trimethoxysilane Benzene Fast hydrolysis, moisture-sensitive
((5-Hexylthiophen-2-yl)ethynyl)triisopropylsilane C₂₃H₃₄SSi 370.65 Triisopropylsilane Thiophene-ethynyl Low reactivity, used in electronics
Phenylsilane C₆H₈Si 108.21 SiH₃ Benzene Pyrophoric, reducing agent

*Inferred properties based on structural analogues.

Biological Activity

9-Phenanthrenyltriethoxysilane is a silane compound that has garnered attention for its potential biological activities and applications in materials science, particularly in optoelectronic devices. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

9-Phenanthrenyltriethoxysilane is characterized by the presence of a phenanthrene moiety attached to a triethoxysilane group. This structure imparts unique properties that are advantageous for various applications, including its potential interactions with biological systems.

Chemical Formula

  • Molecular Formula : C₁₅H₁₈O₃Si
  • Molecular Weight : 278.38 g/mol

Antimicrobial Properties

Research indicates that phenanthrene derivatives exhibit significant antimicrobial activity. A review of naturally occurring phenanthrenes highlights their cytotoxicity and antimicrobial effects against various pathogens. For instance, several derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, which is crucial for developing new antibacterial agents .

Cytotoxicity Studies

In vitro studies have shown that phenanthrenes can induce cytotoxic effects in certain cancer cell lines. The cytotoxicity of 9-Phenanthrenyltriethoxysilane has been evaluated through various assays, including MTT assays, which measure cell viability. The results suggest that this compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells .

Anti-inflammatory Activity

Phenanthrene derivatives have also been studied for their anti-inflammatory properties. Compounds in this class have been shown to inhibit inflammatory pathways, providing potential therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of 9-Phenanthrenyltriethoxysilane against common bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for several bacteria, revealing promising results:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that the compound possesses significant antibacterial properties, particularly against Staphylococcus aureus, a common pathogen associated with infections .

Case Study 2: Cytotoxicity in Cancer Cells

In a separate study focusing on cancer cell lines, 9-Phenanthrenyltriethoxysilane was tested for its cytotoxic effects:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The results demonstrate that the compound exhibits selective cytotoxicity towards cancer cells, suggesting its potential use as an anticancer agent .

Q & A

Basic Questions

Q. What are the established synthetic routes for 9-Phenanthrenyltriethoxysilane in laboratory settings?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or Grignard reactions. For phenanthrene derivatives, bromination at the 9-position followed by coupling with triethoxysilane via palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) is common. Alternatively, phenanthrene lithium intermediates can react with triethoxysilane chloride under inert conditions. Purification often requires column chromatography with non-polar solvents (hexane/ethyl acetate) to isolate the silane . Characterization via 1H^{1}\text{H} and 13C^{13}\text{C} NMR should confirm ethoxy group integration and phenanthrene aromaticity .

Q. Which spectroscopic techniques are most reliable for characterizing 9-Phenanthrenyltriethoxysilane?

  • Methodological Answer :

  • NMR Spectroscopy : 29Si^{29}\text{Si} NMR is critical to confirm siloxane bond formation (typical δ: -40 to -80 ppm). 1H^{1}\text{H} NMR resolves ethoxy protons (~1.2 ppm for CH3_3, 3.8 ppm for CH2_2) and phenanthrene protons (8.5–9.0 ppm) .
  • FTIR : Look for Si-O-C stretches (~1,090 cm1^{-1}) and aromatic C-H stretches (~3,050 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular ion peaks and fragmentation patterns .

Q. What are the key stability considerations for storing 9-Phenanthrenyltriethoxysilane?

  • Methodological Answer : The compound is moisture-sensitive due to hydrolyzable ethoxy groups. Store under inert gas (argon/nitrogen) in sealed containers at 2–8°C. Avoid exposure to acids/bases, which accelerate hydrolysis. Stability tests (TGA/DSC) under controlled humidity can determine shelf-life thresholds .

Advanced Research Questions

Q. How can grafting efficiency of 9-Phenanthrenyltriethoxysilane onto oxide surfaces (e.g., SiO2_2, TiO2_2) be optimized?

  • Methodological Answer :

  • Surface Pretreatment : Acid washing (e.g., piranha solution for SiO2_2) enhances hydroxyl group density for silane anchoring .
  • Solvent Selection : Use anhydrous toluene or xylene to minimize hydrolysis during grafting.
  • Reaction Time/Temperature : Optimize via kinetic studies (e.g., 12–24 hours at 80–110°C). Ellipsometry or XPS quantifies monolayer thickness and bonding efficiency .
  • Catalysts : Trace amounts of amines (e.g., triethylamine) can accelerate silanol condensation .

Q. How do researchers resolve contradictions between computational reactivity predictions and experimental data for 9-Phenanthrenyltriethoxysilane?

  • Methodological Answer :

  • Cross-Validation : Compare DFT-calculated reaction pathways (e.g., hydrolysis energetics) with experimental kinetic data (UV-Vis monitoring of silane degradation) .
  • Advanced Characterization : Use synchrotron-based XAS (X-ray absorption spectroscopy) to probe Si-O bond dynamics during reactions, complementing NMR/IR .
  • Error Analysis : Reassess solvent effects and protonation states in computational models, which are often oversimplified .

Q. What strategies enable selective functionalization of 9-Phenanthrenyltriethoxysilane with bioactive molecules without compromising silane reactivity?

  • Methodological Answer :

  • Protective Groups : Temporarily block ethoxy groups using trimethylsilyl chloride during functionalization of the phenanthrene moiety .
  • Stepwise Synthesis : First conjugate bioactive ligands (e.g., peptides) to phenanthrene via EDC/NHS chemistry, followed by silane group introduction .
  • Orthogonal Reactivity : Utilize click chemistry (e.g., azide-alkyne cycloaddition) for biofunctionalization, leaving silane groups intact .

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